molecular formula C10H14BrNO B1324376 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide CAS No. 36132-99-7

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide

Número de catálogo: B1324376
Número CAS: 36132-99-7
Peso molecular: 244.13 g/mol
Clave InChI: QOHLVMZDODRYHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring. This compound is often used in research settings due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is C10H12BrNC_{10}H_{12}BrN with a molecular weight of approximately 230.11 g/mol. The compound features a benzazepine structure that contributes to its pharmacological activities.

Central Nervous System Disorders

This compound has been identified as a potential therapeutic agent for various central nervous system disorders. Its mechanism involves modulation of serotonin receptors, particularly the 5-HT_2C receptor, which plays a crucial role in regulating mood and appetite.

Table 1: Pharmacological Effects

Disorder TypeMechanism of ActionReferences
ObesityAgonist for 5-HT_2C receptors inducing satiety
DepressionModulation of serotonergic pathways
AnxietyPotential anxiolytic effects through serotonin modulation

Antipsychotic Activity

Research indicates that the compound exhibits antipsychotic-like effects similar to standard antipsychotics. It has shown efficacy in suppressing conditioned avoidance responses in animal models and blocking apomorphine-induced stereotypy.

Table 2: Antipsychotic Activity Studies

Study TypeFindingsReferences
Conditioned AvoidanceSignificant suppression observed in rats
Stereotypy BlockadeEffective blockade of apomorphine-induced behavior

Synthesis and Development

The synthesis of this compound involves several chemical processes that yield high-purity products suitable for pharmacological testing. Methods include the reaction of specific precursors under controlled conditions to ensure the desired enantiomer is produced.

Table 3: Synthesis Overview

StepReaction ConditionsYield (%)
Precursor ReactionHeating at 125°C for several hours35-40%
PurificationSolvent extraction and distillation>98% (enantiomeric excess)

Case Studies and Clinical Trials

While comprehensive clinical data on this compound is limited, preliminary studies suggest its potential in treating obesity and mood disorders. Ongoing research aims to elucidate its full therapeutic profile and safety.

Case Study Highlights:

  • Obesity Treatment : A study demonstrated that selective agonism at the 5-HT_2C receptor led to reduced food intake and weight loss in rodent models.
  • Antidepressant Effects : Clinical trials are exploring the efficacy of this compound as an adjunct treatment for resistant depression.

Mecanismo De Acción

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its potential biological activities also set it apart from other similar compounds.

Actividad Biológica

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a compound of interest in pharmacological research due to its structural similarity to various bioactive molecules. It has been studied for its potential effects on the central nervous system (CNS) and its interactions with neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting its pharmacological properties, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13BrN2O
  • Molecular Weight : 244.13 g/mol
  • Melting Point : 250–254 °C
  • Purity : ≥95% .

Pharmacological Profile

Research indicates that this compound acts as a selective D1 dopamine receptor agonist. This receptor is crucial for various neurological functions and is implicated in conditions such as Parkinson's disease and schizophrenia . The compound's agonistic activity at D1 receptors suggests potential therapeutic applications in treating these disorders.

The mechanism by which this compound exerts its effects primarily involves modulation of dopaminergic signaling pathways. By activating D1 receptors, it may enhance dopaminergic transmission, which can improve motor function and cognitive processes impaired in certain neurodegenerative diseases .

Study 1: Dopaminergic Effects

A study conducted on the effects of this compound demonstrated significant improvement in motor coordination in animal models of Parkinson's disease. The compound was administered at varying doses (0.5 mg/kg to 2 mg/kg), with results indicating dose-dependent enhancement of locomotor activity and reduced rigidity .

Study 2: Cognitive Enhancement

In another investigation focusing on cognitive function, researchers evaluated the impact of this compound on memory retention in rodent models. Results showed that administration improved performance in maze tests compared to control groups. The findings suggest that the compound may have potential as a cognitive enhancer due to its action on dopamine pathways .

Data Table: Summary of Biological Activities

Activity Effect Model Used Reference
D1 Receptor AgonismIncreased dopaminergic transmissionIn vitro assays
Motor CoordinationEnhanced locomotor activityParkinson's model
Cognitive FunctionImproved memory retentionRodent maze tests

Propiedades

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLVMZDODRYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36132-99-7
Record name 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g) (known from M. Kanao et al., Chem. Pharm. Bull. 1982, 30, 180-188) in 48% aqueous hydrobromic acid (350 ml) was allowed to stir at 100° C. for 4 h. The mixture was cooled to 20° C. then evaporated to dryness in vacuo to give the title compound (14.5 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.